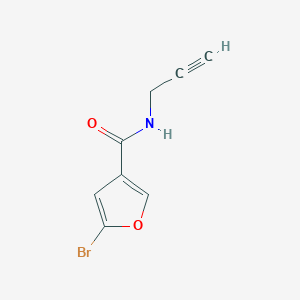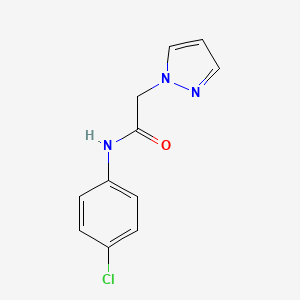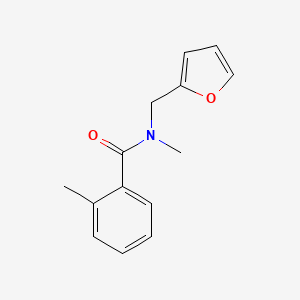![molecular formula C16H21N3O2 B7475414 N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide, also known as AG-1478, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in the early 1990s and has since been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide binds to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival. N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide is a reversible inhibitor, meaning that its effects are reversible upon removal of the inhibitor.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces apoptosis. In neurons, it has been shown to enhance synaptic plasticity and improve memory function. In embryonic development, it has been shown to affect cell differentiation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in various biological processes. It is also relatively easy to use and has a well-established protocol for its synthesis and use in experiments. However, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has some limitations. It is a small molecule inhibitor, meaning that it may not completely block EGFR signaling in all cell types. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of EGFR. Another area of interest is the investigation of the role of EGFR in other biological processes, such as inflammation and wound healing. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide, particularly in the context of cancer and neurological diseases.
Méthodes De Synthèse
The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide involves several steps. The starting material is 5-nitroindole, which is converted to 5-aminoindole through reduction and subsequent diazotization. The resulting diazonium salt is then coupled with N-(2-bromoethyl)acetamide to yield N-(2-(5-amino-1H-indol-2-yl)ethyl)acetamide. This intermediate is then reacted with dimethylamine and acetic anhydride to form the final product, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been used in a wide range of scientific research applications, including cancer research, neuroscience, and developmental biology. In cancer research, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has been used to study the role of EGFR in tumor growth and metastasis. In neuroscience, it has been used to investigate the role of EGFR in synaptic plasticity and memory formation. In developmental biology, N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide has been used to study the role of EGFR in embryonic development.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-10-11(2)17-14-7-6-12(8-13(10)14)16(21)19(5)9-15(20)18(3)4/h6-8,17H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCFHBYOECWUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)



![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)





![4-[[(5-Nitropyridin-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B7475396.png)

![N-cyclopropyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7475405.png)
![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)